Naproxcinod is a cyclooxygenase-inhibiting nitric oxide donator (CINOD) designed for the treatment of chronic pain, particularly osteoarthritis [, , , ]. It represents a novel class of anti-inflammatory drugs that combine the actions of a traditional non-steroidal anti-inflammatory drug (NSAID) with the beneficial effects of nitric oxide (NO) [, , , ]. Chemically, Naproxcinod is a derivative of Naproxen, a well-known NSAID, covalently bound to a nitric oxide-donating moiety, butanediol mono-nitrate (BDMN) [, ].
a) Esterification: (S)-Naproxen is reacted with 4-chlorobutan-1-ol to yield 4-chlorobutyl (S)-2-(6-methoxy-2-naphthyl)propionate [, ].
b) Nitration: The resulting ester is subsequently nitrated using silver nitrate to produce Naproxcinod [, ]. The overall yield of this synthesis route is reported to be around 83% (based on Naproxen) []. Alternative synthesis pathways may involve the use of different reagents and reaction conditions [, ].
The primary scientific application of Naproxcinod has been in the development of novel anti-inflammatory and analgesic therapies, specifically for osteoarthritis [, , , , , , , , ]. Research has focused on:
Efficacy and Safety in Osteoarthritis: Numerous clinical trials have investigated the efficacy and safety of Naproxcinod in patients with osteoarthritis of the hip and knee, comparing it to placebo, Naproxen, and other NSAIDs [, , , , , , , , ]. Results have shown promising analgesic and functional improvements comparable to existing treatments, with potentially improved gastrointestinal and cardiovascular safety profiles [, , , , , , , , ].
Blood Pressure Effects: Studies have specifically examined the effects of Naproxcinod on blood pressure in hypertensive and normotensive patients with osteoarthritis [, , , , , ]. Evidence suggests that Naproxcinod may have a less detrimental effect on blood pressure compared to traditional NSAIDs, potentially due to its NO-donating properties [, , , , , ].
Muscular Dystrophy Models: Recent research has explored the potential therapeutic benefits of Naproxcinod in preclinical models of Duchenne muscular dystrophy [, , , , ]. Initial findings suggest that Naproxcinod might improve skeletal and cardiac muscle function in these models, potentially through its anti-inflammatory and NO-donating properties [, , , , ].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6